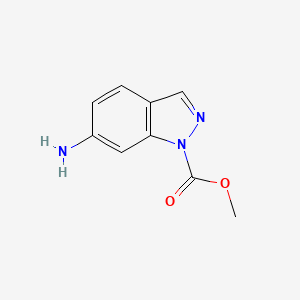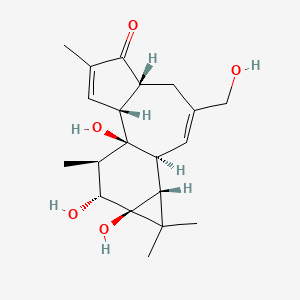
Deoxiforbol
Descripción general
Descripción
Deoxyphorbol is a type of phorbol ester . Phorbol esters are naturally occurring diterpenoids isolated from plant species . They are known for their ability to regulate the protein kinase C (PKC) family .
Synthesis Analysis
The synthesis of Deoxyphorbol derivatives has been reported in the literature . For instance, a prostratin analogue, GRC-2, was isolated from Euphorbia grandicornis . A molecularly imprinted polymer-coated probe electrospray ionization mass spectrometry (MIPCPESI-MS) method was developed for detection of phorbol esters (PEs) and deoxyphorbol metabolites in Jatropha curcas leaves .Molecular Structure Analysis
The molecular structure of Deoxyphorbol has been analyzed using techniques such as electrospray ionization mass spectrometry . The structure of Deoxyphorbol includes several substitution patterns and attached acyl moieties .Chemical Reactions Analysis
The chemical reactions involving Deoxyphorbol have been studied. For example, the fragmentation patterns in the collision-induced dissociation of multiple ions of 12-deoxyphorbol derivatives were studied .Aplicaciones Científicas De Investigación
Promoción de la Neurogénesis
Los ésteres de deoxiforbol, como la prostratina, se ha descubierto que promueven la neurogénesis adulta al inducir la proliferación de células progenitoras neuronales a través de la activación de la proteína quinasa C (PKC) . Esto sugiere que el this compound podría usarse en estrategias terapéuticas dirigidas a facilitar la renovación neuronal en trastornos asociados con la pérdida neuronal .
Proliferación de células progenitoras neuronales
Además de promover la neurogénesis, se ha demostrado que los ésteres de this compound aumentan la proliferación de células progenitoras neuronales (CPN) in vitro . Esto podría usarse potencialmente para expandir la población endógena de células progenitoras neuronales y promover la neurogénesis en el cerebro adulto .
Regulación de la familia de la proteína quinasa C (PKC)
Los ésteres de this compound del género Euphorbia son conocidos por su capacidad para regular la familia PKC . Esta regulación media su capacidad para promover la proliferación de células precursoras neuronales (CPN) o la diferenciación de neuroblastos en neuronas .
Actividad antiproliferativa en células cancerosas
La prostratina, un éster de this compound no promotor de tumores, se ha informado como un activador de PKC y se ha demostrado que tiene actividad antiproliferativa en ciertos tipos de células cancerosas . Esto sugiere que el this compound podría usarse potencialmente en estrategias de tratamiento del cáncer.
Elucidación estructural y patrones de fragmentación
Los ésteres de this compound se han aislado y se ha proporcionado su elucidación estructural detallada . Esto ha permitido el estudio de sus patrones de fragmentación en la disociación inducida por colisión de múltiples iones . Este conocimiento podría ser útil en el desarrollo de técnicas de análisis dirigidas para this compound y compuestos similares .
Identificación de nuevos ésteres de this compound
El estudio del this compound ha llevado a la identificación de nuevos ésteres de this compound . Esto amplía la colección de derivados de this compound conocidos, lo que podría conducir potencialmente al descubrimiento de nuevas aplicaciones para estos compuestos .
Mecanismo De Acción
Target of Action
Deoxyphorbol, also known as 4-Deoxy-4|A-phorbol, primarily targets the Protein Kinase C (PKC) family . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .
Mode of Action
Deoxyphorbol interacts with its targets, the PKC family, by facilitating their activation . This activation leads to the release of several growth factors, which in turn promote neurogenesis . The compound has also been found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α) via the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
Deoxyphorbol affects multiple biochemical pathways. It facilitates the release of transforming growth factor alpha (TGFα) and, to a lesser extent, neuregulin . These factors promote the proliferation of neural progenitor cells (NPCs) or neuroblast differentiation into neurons . Additionally, deoxyphorbol inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell cycle progression and survival .
Result of Action
The activation of PKC by deoxyphorbol leads to the promotion of neurogenesis, affecting neuroblast differentiation and neuronal maturation . It also inhibits the expression of VEGF and HIF-1α, which are key mediators of angiogenesis and cellular response to hypoxia, respectively .
Safety and Hazards
While specific safety data for Deoxyphorbol is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. For instance, a safety data sheet for a related compound, Hydrochloric acid, recommends using personal protective equipment and following safe handling procedures .
Direcciones Futuras
Deoxyphorbol and its analogues have shown potential in medical research. For example, a prostratin analogue, GRC-2, has shown potential for inhibiting the growth of human non-small cell lung cancer (NSCLC) A549 cells . This suggests the potential of Deoxyphorbol and its analogues as anticancer agents .
Análisis Bioquímico
Biochemical Properties
Deoxyphorbol plays a crucial role in biochemical reactions, particularly in the activation of protein kinase C (PKC) . PKC is a family of protein kinases that play pivotal roles in signal transduction pathways affecting a broad range of cellular functions . Deoxyphorbol interacts with PKC, inducing its translocation and activation .
Cellular Effects
Deoxyphorbol has notable effects on various types of cells and cellular processes. It has been reported to promote adult neurogenesis by inducing neural progenitor cell proliferation via PKC activation . This effect is particularly significant as it suggests a potential therapeutic role for deoxyphorbol in neuropsychiatric and neurological disorders associated with neuronal loss .
Molecular Mechanism
The molecular mechanism of deoxyphorbol primarily involves its interaction with PKC. Deoxyphorbol binds to and activates PKC, leading to its translocation and subsequent activation . This process is facilitated by the completion of a hydrophobic surface on the face of the C1 domain of PKC, driving its association with the membrane and enzymatic activation .
Temporal Effects in Laboratory Settings
In laboratory settings, deoxyphorbol has been observed to induce neural progenitor cell proliferation both in vitro and in vivo
Dosage Effects in Animal Models
While specific studies on the dosage effects of deoxyphorbol in animal models are limited, it is known that the effects of phorbol esters, the class of compounds to which deoxyphorbol belongs, can vary with different dosages
Metabolic Pathways
Deoxyphorbol is involved in the activation of the PKC pathway . This pathway plays a crucial role in various cellular processes, including cell growth and differentiation . The specific metabolic pathways involving deoxyphorbol and its interactions with enzymes or cofactors within these pathways warrant further exploration.
Transport and Distribution
The transport and distribution of deoxyphorbol within cells and tissues are closely linked to its lipophilicity . The lipophilicity of phorbol esters, including deoxyphorbol, contributes to their differential localization and thereby potentially to their different biological activities .
Subcellular Localization
Deoxyphorbol, like other phorbol esters, is known to translocate in response to physiological stimuli as well as to exogenous ligands . This translocation often involves movement to the plasma membrane and subsequent nuclear membrane translocation
Propiedades
IUPAC Name |
(1R,2R,6R,10S,11R,13S,14R,15R)-1,13,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-9-5-13-12(15(9)22)6-11(8-21)7-14-16-18(3,4)20(16,25)17(23)10(2)19(13,14)24/h5,7,10,12-14,16-17,21,23-25H,6,8H2,1-4H3/t10-,12-,13-,14+,16-,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJAYUGZUOLFMY-YLKPGCRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@H]4CC(=C3)CO)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of deoxyphorbols?
A1: Deoxyphorbols primarily target protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell growth, differentiation, and apoptosis. [, , , , , , , , ]
Q2: Does the binding affinity of deoxyphorbols for PKC correlate with their biological activity?
A2: While generally, higher binding affinity correlates with increased potency, the relationship is not always straightforward. For instance, 12-deoxyphorbol 13-phenylacetate (dPP) binds PKC with higher affinity than prostratin but shows weaker inhibition of tumor promotion in mouse skin models. [, ]
Q3: Are there PKC-independent effects of deoxyphorbols?
A3: Yes, research suggests that some deoxyphorbols, such as prostratin, might induce biological effects independent of PKC activation. Further research is needed to fully elucidate these PKC-independent mechanisms. []
Q4: What is the basic chemical structure of deoxyphorbols?
A4: Deoxyphorbols share a tigliane skeleton, a tetracyclic diterpene framework. They lack a hydroxyl group at the 12th carbon position, differentiating them from phorbol esters. [, , ]
Q5: How do researchers determine the structure of novel deoxyphorbol esters?
A5: Spectroscopic techniques are crucial for structural elucidation. These include UV, IR, 1D and 2D NMR (including HSQC, HMQC, HMBC, COSY, TOCSY, HOHAHA, HOESY, ROESY, NOESY, and SECSY), and mass spectrometry. [, ]
Q6: Do variations in the ester side chains of deoxyphorbols affect their biological activity?
A6: Yes, the length and nature of the ester side chains significantly impact deoxyphorbol activity. For instance, longer chains often correspond to increased irritant activity and tumor-promoting potential. [, ]
Q7: How does the presence or absence of a hydroxyl group at C-20 influence the biological activity of deoxyphorbols?
A7: A free hydroxyl group at C-20 is crucial for certain activities, like platelet aggregation. Deoxyphorbol diesters with an acetyl group at C-20, like DOPPA, do not aggregate platelets. [, ]
Q8: What is the significance of the C-4 hydroxyl group in phorbol esters and deoxyphorbols?
A8: While not essential for activity, the C-4 hydroxyl group in phorbol esters generally contributes to higher potency compared to their 4-deoxy counterparts. []
Q9: Do modifications at the C-12 position of deoxyphorbols influence their interaction with PKC?
A9: Yes, the presence and nature of substituents at C-12 can significantly impact PKC binding affinity and isoform selectivity, influencing downstream biological effects. [, , ]
Q10: Can the structure of deoxyphorbols be modified to enhance their beneficial effects while minimizing unwanted side effects?
A10: Yes, research suggests that structural modifications can modulate deoxyphorbol activity. For example, introducing a homovanillyl group at C-20 can create capsaicin analogs with unique activity profiles. []
Q11: What factors can affect the stability of deoxyphorbols?
A11: Deoxyphorbol stability can be affected by factors like pH, temperature, light exposure, and the presence of enzymes like lipases. [, , ]
Q12: Are there strategies to improve the stability of deoxyphorbols in formulations?
A12: Research focuses on developing stable formulations using strategies like encapsulation, complexation, and the addition of antioxidants and enzyme inhibitors to prevent degradation. [, ]
Q13: What are some in vitro models used to study the biological activity of deoxyphorbols?
A13: Researchers utilize various cell lines, including human lymphocyte cultures, chick embryo fibroblasts, and HL-60 cells, to assess the effects of deoxyphorbols on cell proliferation, differentiation, and other cellular processes. [, , , , ]
Q14: What in vivo models are used to investigate the effects of deoxyphorbols?
A14: Mouse models, particularly the mouse ear edema assay and two-stage skin carcinogenesis models, are frequently employed to study the inflammatory and tumor-promoting potential of deoxyphorbols. [, , , ]
Q15: Are there any clinical trials investigating the therapeutic potential of deoxyphorbols?
A15: While preclinical studies show promise, clinical trials investigating the therapeutic applications of deoxyphorbols, such as prostratin for HIV latency reactivation, are ongoing. []
Q16: What are the known toxic effects of some deoxyphorbols?
A16: Certain deoxyphorbols, particularly those with longer ester side chains, exhibit significant irritant activity, causing inflammation and erythema upon skin contact. [, , , ]
Q17: Do all deoxyphorbols exhibit tumor-promoting activity?
A17: No, while some deoxyphorbols, like certain phorbol esters, demonstrate tumor-promoting activity, others, like prostratin and dPP, exhibit anti-tumor properties in specific experimental settings. [, , ]
Q18: What safety concerns need to be addressed before considering deoxyphorbols for therapeutic applications?
A18: Thorough toxicological studies are crucial to determine the safety profile of each specific deoxyphorbol derivative, considering potential acute and chronic toxicity, carcinogenicity, and other adverse effects. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


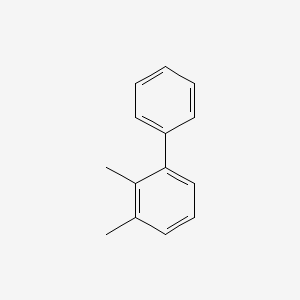
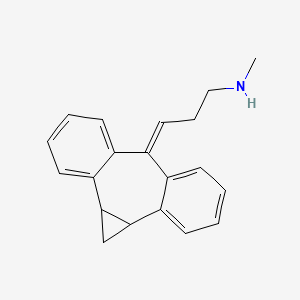
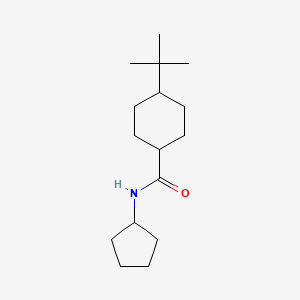
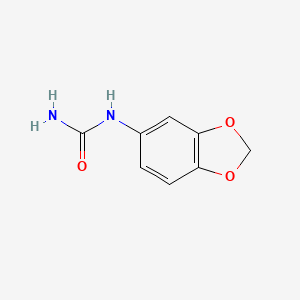


![Methyl 2-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633175.png)
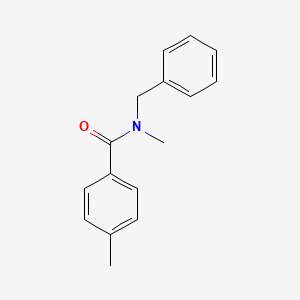

![(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1633194.png)

![methyl N-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1633200.png)

